![molecular formula C12H11Br2N3O2 B13002514 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid CAS No. 886500-10-3](/img/structure/B13002514.png)
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6,8-Dibromoquinazolin-4-yl)amino]butanoic acid is a chemical compound with the molecular formula C₁₂H₁₁Br₂N₃O₂ It is known for its unique structure, which includes a quinazoline core substituted with bromine atoms at positions 6 and 8, and an amino group linked to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the brominated quinazoline intermediate.
Attachment of the Butanoic Acid Chain: The final step involves the coupling of the aminoquinazoline intermediate with a butanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient bromination and amination steps, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline core play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(6,8-Dichloroquinazolin-4-yl)amino]butanoic acid: Similar structure but with chlorine atoms instead of bromine.
4-[(6,8-Difluoroquinazolin-4-yl)amino]butanoic acid: Fluorine atoms replace the bromine atoms.
4-[(6,8-Diiodoquinazolin-4-yl)amino]butanoic acid: Iodine atoms instead of bromine.
Uniqueness
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
886500-10-3 |
|---|---|
Molekularformel |
C12H11Br2N3O2 |
Molekulargewicht |
389.04 g/mol |
IUPAC-Name |
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C12H11Br2N3O2/c13-7-4-8-11(9(14)5-7)16-6-17-12(8)15-3-1-2-10(18)19/h4-6H,1-3H2,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
BLZFANFOKIJQGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC=N2)NCCCC(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


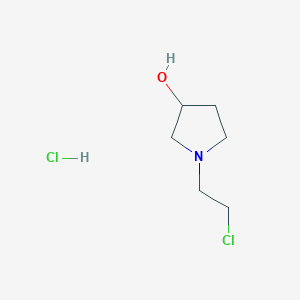
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
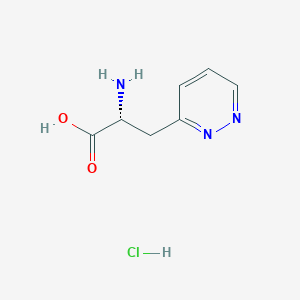
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
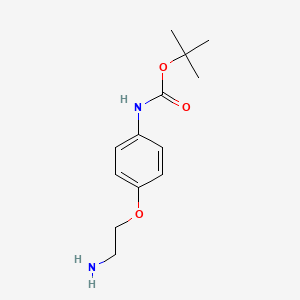
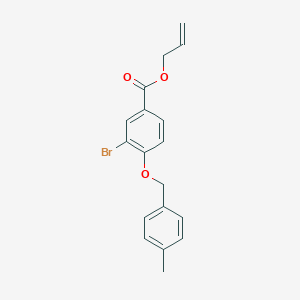

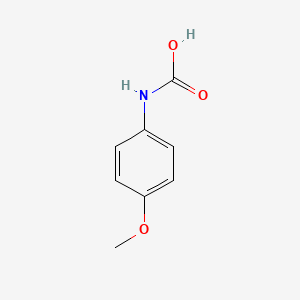
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)



![2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13002488.png)

